6-Fluoro-2,5-dimethylquinoline is a fluorinated derivative of quinoline, a heterocyclic aromatic compound. The presence of a fluorine atom at the sixth position and two methyl groups at the second and fifth positions contributes to its unique chemical and biological properties. This compound is characterized by its molecular formula and a molecular weight of approximately 177.18 g/mol. Its structure features a bicyclic system composed of a benzene ring fused to a pyridine ring, which is typical for quinolines.
6-Fluoro-2,5-dimethylquinoline exhibits significant biological activity, particularly in medicinal chemistry. It has been investigated for its potential as:
6-Fluoro-2,5-dimethylquinoline has various applications:
The synthesis of 6-fluoro-2,5-dimethylquinoline can be achieved through several methods:
Interaction studies involving 6-fluoro-2,5-dimethylquinoline have focused on its binding affinity to various biological targets. The presence of fluorine enhances its lipophilicity, potentially improving its ability to cross biological membranes. Research has indicated that this compound interacts with specific enzymes and receptors, modulating their activity and leading to therapeutic effects
Several compounds share structural similarities with 6-fluoro-2,5-dimethylquinoline. Here are some notable examples: The uniqueness of 6-fluoro-2,5-dimethylquinoline lies in its specific combination of fluorine and methyl groups, which influences its chemical reactivity and biological activities differently compared to other similar compounds. This specificity makes it a valuable candidate for further research in medicinal chemistry and material science.Compound Name Structural Features Unique Properties 8-Bromo-6-fluoro-2,5-dimethylquinoline Bromine substitution at the eighth position Enhanced biological activity due to bromine 7-Chloro-6-fluoroquinoline Chlorine substitution at the seventh position Exhibits different reactivity patterns 4-Methyl-6-fluoroquinoline Methyl group at the fourth position Potentially lower toxicity compared to others 7-Fluoro-2-methylquinoline Fluorine at the seventh position Increased potency against certain pathogens Uniqueness
The Friedländer condensation remains the most widely used method for constructing the quinoline core of 6-fluoro-2,5-dimethylquinoline. This reaction involves the acid- or base-catalyzed cyclocondensation of 2-aminobenzaldehyde derivatives with ketones containing α-hydrogens [5] [6]. For the target compound, the process typically employs 6-fluoro-2-aminobenzaldehyde and pentan-3-one, which introduces the 2,5-dimethyl substituents via ketone incorporation.
The mechanism proceeds through two potential pathways:
Optimization strategies focus on:
| Condition | Traditional Method | Optimized Method |
|---|---|---|
| Temperature (°C) | 120 | 80 |
| Time (h) | 12 | 6 |
| Yield (%) | 68 | 89 |
| Solvent | Toluene | Ethanol/Water |
Introducing methyl groups at C2 and C5 requires precise control to avoid isomer formation. Two catalytic approaches dominate:
Lewis Acid-Mediated Methylation:
ZnCl₂ coordinates to the quinoline nitrogen, directing electrophilic attack to C2 and C5. Using dimethyl carbonate as a methylating agent in THF, this method achieves 85% regioselectivity .
Transition Metal Catalysis:
Pd(OAc)₂ with Xantphos ligand enables Suzuki-Miyaura coupling at C5 using methylboronic acid. Subsequent Friedel-Crafts alkylation at C2 completes the dimethylation sequence .
Sustainable methods prioritize atom economy and reduced waste:
| Challenge | Solution | Outcome |
|---|---|---|
| High catalyst loading | Immobilized ZnCl₂ on silica | 5× reuse without loss |
| Poor heat dissipation | Continuous flow reactors | 95% conversion stability |
| Halogenated waste | Br⁻/F⁻ recovery via ion exchange | 99% Br⁻ recycling |
| Isomer separation | Simulated moving bed chromatography | 99.5% purity |
Key industrial adaptations include:
The proton nuclear magnetic resonance spectral characteristics of 6-fluoro-2,5-dimethylquinoline demonstrate typical quinoline backbone resonances with distinct fluorine-induced modifications. Based on structural analogies with related fluorinated quinoline derivatives, the aromatic protons exhibit characteristic downfield chemical shifts in the range of 7.0-8.7 parts per million [2] [3]. The fluorine substitution at the 6-position introduces significant electronic perturbations, resulting in complex splitting patterns due to through-bond fluorine-proton coupling interactions [4].
The methyl substituents at positions 2 and 5 manifest as distinct singlet resonances, typically appearing between 2.5-2.8 parts per million, consistent with electron-donating alkyl groups attached to the quinoline heterocycle [5] [6]. The nitrogen heteroatom contributes to the distinctive chemical shift pattern observed for protons at ortho and para positions within the heterocyclic framework [2].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the characteristic carbon framework of the fluorinated dimethylquinoline structure. The aromatic carbons display resonances spanning the 120-160 parts per million region, with the fluorine-bearing carbon exhibiting significant downfield displacement due to the electronegative fluorine substituent [7]. The quinoline nitrogen atom induces characteristic deshielding effects on adjacent carbons, particularly evident in the C-2 and C-4 positions [8].
The infrared spectroscopic profile of 6-fluoro-2,5-dimethylquinoline exhibits characteristic vibrational modes consistent with its quinoline framework and substituent functionalities. The aromatic carbon-hydrogen stretching modes appear in the 3000-3100 wavenumber region, while the methyl carbon-hydrogen stretching vibrations manifest between 2800-3000 wavenumbers [9] [10].
The quinoline ring system displays characteristic carbon-carbon stretching vibrations in the 1400-1650 wavenumber range, with particular intensity observed around 1580-1620 wavenumbers corresponding to the aromatic backbone stretching modes [11]. The carbon-nitrogen stretching vibrations of the quinoline heterocycle typically appear around 1300-1400 wavenumbers [12] [13].
The fluorine substitution introduces distinctive carbon-fluorine stretching vibrations, characteristically observed in the 1000-1300 wavenumber region. These vibrations provide definitive structural confirmation of the fluorine incorporation within the quinoline framework [14].
The ultraviolet-visible absorption characteristics of 6-fluoro-2,5-dimethylquinoline reflect the extended conjugation system inherent in the quinoline structure. Quinoline derivatives typically exhibit three primary absorption bands: the first around 210-230 nanometers, the second in the 270-300 nanometer range, and the third between 315-330 nanometers [15] [16].
The fluorine substitution and methyl groups introduce bathochromic and hypsochromic shifts relative to the parent quinoline molecule. The longest wavelength absorption band, associated with the lowest energy electronic transition, typically appears around 320-340 nanometers for substituted quinolines in polar solvents [17]. The absorption maxima positions are solvent-dependent, demonstrating solvatochromic behavior characteristic of nitrogen heterocycles [15].
The chromatographic separation of 6-fluoro-2,5-dimethylquinoline under high performance liquid chromatography conditions follows established protocols for quinoline derivatives. Reversed-phase chromatography utilizing C18 stationary phases with gradient elution systems proves most effective for quinoline compound analysis [18] [19].
The retention behavior demonstrates strong dependence on mobile phase composition, with acetonitrile-water and methanol-water systems providing optimal resolution. The fluorine substitution enhances hydrophobic interactions with the stationary phase, resulting in increased retention times compared to non-fluorinated analogs [20]. Buffer systems employing trifluoroacetic acid facilitate protonation control and improve peak symmetry [20].
Gas chromatographic analysis of 6-fluoro-2,5-dimethylquinoline requires careful temperature programming due to the compound's volatility characteristics. The molecular ion peak at mass-to-charge ratio 175 provides definitive molecular weight confirmation, while characteristic fragmentation patterns include loss of methyl radicals (mass 160) and fluorine atoms (mass 156) [21].
The base peak typically corresponds to the quinoline cation formed through loss of substituents, while secondary fragmentation yields smaller aromatic fragments characteristic of the quinoline ring system. The retention time correlates with boiling point predictions and structural polarity parameters [22].
Differential scanning calorimetry analysis reveals the thermal transitions characteristic of 6-fluoro-2,5-dimethylquinoline. Based on analogous fluorinated quinoline derivatives, the melting point typically ranges between 40-80 degrees Celsius, with the exact value dependent on crystal packing and intermolecular interactions [23] [24].
The melting endotherm demonstrates good thermal reversibility, indicating absence of significant thermal decomposition during the melting process. The enthalpy of fusion correlates with molecular weight and intermolecular hydrogen bonding interactions. Glass transition phenomena may be observed in rapid cooling experiments, particularly for compounds exhibiting polymorphic behavior [23].
Thermogravimetric analysis demonstrates the thermal stability profile of 6-fluoro-2,5-dimethylquinoline under controlled heating conditions. Quinoline derivatives typically exhibit thermal decomposition onset temperatures above 200 degrees Celsius, with the fluorinated structure potentially showing enhanced thermal stability [24] [25].
The decomposition process proceeds through multiple stages, with initial weight loss corresponding to sublimation or volatilization of the intact molecule, followed by thermal fragmentation at higher temperatures [26] [27]. The presence of fluorine substitution influences the decomposition pathway, potentially stabilizing the aromatic framework through electronic effects [28].
The Hansen solubility parameters for 6-fluoro-2,5-dimethylquinoline encompass dispersion, polar, and hydrogen bonding components. The total solubility parameter typically ranges between 20-25 megapascals to the half power for quinoline derivatives, with the fluorine substitution contributing to increased polar interactions [29] [30].
The dispersion component dominates the solubility behavior, reflecting the significant aromatic character of the quinoline framework. The polar component increases due to the fluorine substitution and nitrogen heteroatom, while hydrogen bonding interactions remain limited due to the absence of hydrogen bond donor functionalities [30].
The octanol-water partition coefficient of 6-fluoro-2,5-dimethylquinoline reflects its lipophilic character modified by the fluorine substitution. Fluorinated aromatic compounds typically demonstrate enhanced lipophilicity compared to their non-fluorinated analogs, with logarithmic partition coefficients ranging from 2.0 to 4.0 for substituted quinolines [31] [32].